1-Ethylcyclopropanamine
Overview
Description
1-Ethylcyclopropanamine is an organic compound with the molecular formula C5H11N. It is a cyclopropane derivative where an ethyl group is attached to the nitrogen atom of the cyclopropane ring.
Preparation Methods
1-Ethylcyclopropanamine can be synthesized through several methods:
From Aldehydes and Ketones: One common method involves the condensation of aldehydes or ketones with secondary amines.
Industrial Production: Industrially, the compound can be produced by alkylation of cyclopropylamine with ethyl halides under controlled conditions.
Chemical Reactions Analysis
1-Ethylcyclopropanamine undergoes various chemical reactions:
Scientific Research Applications
1-Ethylcyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethylcyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Ethylcyclopropanamine can be compared with other similar compounds:
Cyclopropylamine: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-Ethylcyclopropanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Cyclopropylmethylamine: Another related compound with a different alkyl group, affecting its chemical and physical properties.
Properties
IUPAC Name |
1-ethylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHXBEOKSSCNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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